Direct Cytotoxicity Comparison Against Three NSCLC Lines: Tenacissoside I Demonstrates 3.0- to 4.8-Fold Greater Potency than Tenacigenin A
In a head-to-head cytotoxic evaluation of isolated C21 steroids from M. tenacissima, Tenacissoside I exhibited significantly greater potency than the aglycone Tenacigenin A across three distinct non-small cell lung cancer (NSCLC) cell lines .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | NCI-H292: 0.32 µM; NCI-H460: 0.74 µM; NCI-H1975: 1.59 µM |
| Comparator Or Baseline | Tenacigenin A (aglycone): NCI-H292: 0.97 µM; NCI-H460: 2.69 µM; NCI-H1975: 7.70 µM |
| Quantified Difference | Tenacissoside I is 3.0x, 3.6x, and 4.8x more potent than Tenacigenin A across NCI-H292, NCI-H460, and NCI-H1975 cells, respectively. |
| Conditions | In vitro MTT assay; 24 C21 steroids isolated and tested concurrently under identical conditions. |
Why This Matters
This direct, multi-cell-line potency advantage confirms that glycosylation status critically impacts activity, making Tenacissoside I the preferred choice over the simpler aglycone scaffold for NSCLC-focused research.
